In-Depth Technical Guide to 3-Ferrocenylpropionic Anhydride
In-Depth Technical Guide to 3-Ferrocenylpropionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ferrocenylpropionic anhydride (B1165640) is a ferrocene-containing derivative that holds potential as a versatile reagent in various scientific domains, particularly in chemical synthesis and bioconjugation. Its unique structure, combining the redox activity and three-dimensional nature of the ferrocenyl group with the reactivity of a carboxylic anhydride, makes it a subject of interest for applications ranging from electrochemistry to drug delivery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-ferrocenylpropionic anhydride, with a focus on experimental details and data.
Chemical Properties and Data
3-Ferrocenylpropionic anhydride is a crystalline solid. While extensive peer-reviewed data on its physical properties is limited, the fundamental characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆Fe₂O₃ | [1] |
| Molecular Weight | 498.17 g/mol | [1] |
| Appearance | Crystals | [1] |
| CAS Number | 132098-76-1 | [1] |
| Synonym | 1,1''-[Oxybis(3-oxo-3,1-propanediyl)]bis-ferrocene | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-ferrocenylpropionic anhydride is typically achieved through the dehydration of its corresponding carboxylic acid precursor, 3-ferrocenylpropionic acid.
Synthesis of 3-Ferrocenylpropionic Acid
A common route to 3-ferrocenylpropionic acid involves the Friedel-Crafts acylation of ferrocene (B1249389) with succinic anhydride, followed by reduction of the resulting keto-acid.
Experimental Protocol: Synthesis of 3-Ferrocenylpropionic Acid
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Materials: Ferrocene, succinic anhydride, anhydrous aluminum chloride, diethyl ether, sodium hydroxide, hydrochloric acid, zinc amalgam, toluene.
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Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous aluminum chloride in diethyl ether, a mixture of ferrocene and succinic anhydride is added portion-wise at a controlled temperature. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).
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Step 2: Work-up. The reaction mixture is then hydrolyzed by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.
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Step 3: Clemmensen Reduction. The crude keto-acid is then subjected to a Clemmensen reduction. The keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid in a toluene-water mixture. The reaction progress is monitored by TLC.
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Step 4: Isolation and Purification. After the reduction is complete, the organic layer is separated, washed with water, and dried. The solvent is removed under reduced pressure to yield crude 3-ferrocenylpropionic acid. The product can be further purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate.
Conversion to 3-Ferrocenylpropionic Anhydride
The conversion of 3-ferrocenylpropionic acid to its anhydride can be accomplished using a dehydrating agent. A common and effective method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC).
Experimental Protocol: Synthesis of 3-Ferrocenylpropionic Anhydride
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Materials: 3-Ferrocenylpropionic acid, dicyclohexylcarbodiimide (DCC), anhydrous dichloromethane (B109758).
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Procedure: To a solution of 3-ferrocenylpropionic acid in anhydrous dichloromethane at 0 °C, a solution of DCC in anhydrous dichloromethane is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
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Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude 3-ferrocenylpropionic anhydride.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexane (B92381) and ethyl acetate, to afford the pure anhydride as crystals.
Spectroscopic Characterization
Spectroscopic Data of 3-Ferrocenylpropionic Acid
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~2.6 (t, 2H, -CH₂-CO), ~2.8 (t, 2H, Fc-CH₂-), ~4.1 (s, 5H, unsubstituted Cp ring), ~4.0-4.2 (m, 4H, substituted Cp ring), ~11.5 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ ~29 (Fc-CH₂-), ~35 (-CH₂-CO), ~67-69 (unsubstituted and substituted Cp carbons), ~85 (ipso-carbon of substituted Cp ring), ~179 (-COOH) |
| IR (KBr) | ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), ~1100, 1000, 810 cm⁻¹ (ferrocene C-H and C-C vibrations) |
Expected Spectroscopic Features of 3-Ferrocenylpropionic Anhydride
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¹H NMR: The signals for the ferrocenyl and propionyl protons are expected to be similar to the acid, with slight shifts. The broad singlet for the carboxylic acid proton will be absent.
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¹³C NMR: The carbonyl carbon signal is expected to shift slightly from that of the carboxylic acid.
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IR: The most significant change will be the appearance of two characteristic carbonyl stretching bands for the anhydride group, typically in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The broad O-H stretch of the carboxylic acid will be absent.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 498.17 g/mol .
Reactivity and Applications
3-Ferrocenylpropionic anhydride is a reactive acylating agent. The anhydride functionality is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of amides, esters, and other derivatives. This reactivity is the basis for its primary application as a derivatization reagent in HPLC for the detection of alcohols and amines.
Potential in Drug Development and Bioconjugation
The ferrocenyl moiety offers unique properties that are attractive for drug development. Its ability to undergo reversible redox reactions can be exploited for electrochemical sensing and to induce redox-dependent biological activity. Furthermore, the lipophilic nature of ferrocene can enhance the cellular uptake of conjugated molecules.
3-Ferrocenylpropionic anhydride can serve as a valuable tool for attaching the ferrocenyl label to biomolecules containing primary or secondary amine groups, such as proteins, peptides, and certain small molecule drugs. This labeling can facilitate:
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Electrochemical detection: The redox-active ferrocene tag allows for sensitive electrochemical detection of the labeled biomolecule.
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Modification of biological activity: The introduction of the bulky and redox-active ferrocenyl group can modulate the biological activity of the parent molecule.
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Drug delivery: The lipophilicity of ferrocene may improve the pharmacokinetic properties of a drug.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by 3-ferrocenylpropionic anhydride have not been elucidated, its use as a labeling agent allows for the study of various biological processes. For instance, a ferrocene-labeled peptide could be used to probe its interaction with a target protein, with the ferrocene tag providing a means of detection.
Below is a conceptual workflow for the use of 3-ferrocenylpropionic anhydride in labeling a peptide for subsequent analysis.
Caption: Workflow for peptide labeling with 3-ferrocenylpropionic anhydride.
The following diagram illustrates the general reaction of 3-ferrocenylpropionic anhydride with a primary amine, a fundamental reaction for its use as a labeling reagent.
Caption: Acylation of a primary amine with 3-ferrocenylpropionic anhydride.
Safety Information
3-Ferrocenylpropionic anhydride should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Ferrocenylpropionic anhydride is a valuable reagent with significant potential in synthetic chemistry and as a labeling agent in biological research and drug development. Its synthesis from 3-ferrocenylpropionic acid is straightforward, and its reactivity as an acylating agent is well-defined. Further research into the biological effects of its derivatives could open up new avenues for the development of novel therapeutic and diagnostic agents. The data and protocols provided in this guide are intended to facilitate further exploration of this interesting and versatile molecule.
